molecular formula C10H12O4 B158418 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone CAS No. 83459-37-4

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone

Cat. No. B158418
CAS RN: 83459-37-4
M. Wt: 196.2 g/mol
InChI Key: RFKMWWMZUHXFBA-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone is an aromatic ketone . It is a natural product found in Pancratium maritimum and Euphorbia ebracteolata . The molecular formula is C10H12O4 .


Molecular Structure Analysis

The molecular weight of this compound is 196.20 g/mol . The IUPAC name is 1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone . The InChI is InChI=1S/C10H12O4/c1-5-7(12)4-8(14-3)9(6(2)11)10(5)13/h4,12-13H,1-3H3 and the InChIKey is RFKMWWMZUHXFBA-UHFFFAOYSA-N . The Canonical SMILES is CC1=C(C(=C(C=C1O)OC)C(=O)C)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 2 . The exact mass is 196.07355886 g/mol .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • The compound shows significant potential in combating antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). Two derivatives, including a closely related compound, exhibited good inhibition in anti-MRSA activity (Yang et al., 2019).
  • Antifungal properties have been identified in similar compounds isolated from natural sources, demonstrating potential utility in addressing fungal infections (Zhao et al., 2007).

Bioactive Compound Isolation

  • It has been isolated as a significant compound from various plants, indicating its natural occurrence and potential for various biological activities (Khan et al., 2003).

properties

IUPAC Name

1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5-7(12)4-8(14-3)9(6(2)11)10(5)13/h4,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKMWWMZUHXFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone

CAS RN

83459-37-4
Record name Ebracteolata compound B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083459374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EBRACTEOLATA COMPOUND B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0457TK6C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
Z Jin-qian, C Yu-chan, C Shan-chong… - NATURAL PRODUCT …, 2021 - trcw.ac.cn
Abstract: The secondary metabolites of a deep-sea-derived fungus Neoroussoella sp. FS526 and their biological activities were investigated. The solid fermentation extraction of strain …
Number of citations: 0 www.trcw.ac.cn
G Tocco, K Eloh, V Onnis, N Sasanelli… - Industrial Crops and …, 2017 - Elsevier
Acetophenones are a class of aromatic compounds frequently produced by plants as a response to a stress or as a protection reaction against parasites or herbivors. In the present …
Number of citations: 12 www.sciencedirect.com
XC Liu, L Zhou, ZL Liu - J. Entomol. Zool. Stud, 2014 - entomoljournal.com
Ethanol extracts of 20 plant species (Euphorbiaceae) were assessed for nematicidal activity against the root-knot nematode, Meloidogyne incognita (Kofoid and White) Chitwood. Out of …
Number of citations: 12 www.entomoljournal.com
郭生虎, 朱金霞 - 安徽农业科学, 2009 - cqvip.com
[目的]研究大戟科大戟属植物钩腺犬戟(Euphorbia sieboldiana MerrelDecme.)根的化学成分.[方法]采用硅胶柱层析,葡聚糖凝胶柱层析等色谱技术分离化合物,并通过理化性质和波谱特征鉴定…
Number of citations: 1 www.cqvip.com

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